molecular formula C20H24N4O3S B2574925 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 1234805-22-1

2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2574925
CAS No.: 1234805-22-1
M. Wt: 400.5
InChI Key: RBEGQPCXYIYXIB-UHFFFAOYSA-N
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Description

This compound features a 1-methyl-1H-1,3-benzodiazole (benzimidazole) core linked via a piperazine ring to a 2-ethoxybenzenesulfonyl group. The methyl group at the 1-position of the benzodiazole enhances stability by preventing tautomerization, a common feature in benzimidazole derivatives .

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-3-27-18-10-6-7-11-19(18)28(25,26)24-14-12-23(13-15-24)20-21-16-8-4-5-9-17(16)22(20)2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEGQPCXYIYXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Ethoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring with ethoxybenzenesulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to alpha1-adrenergic receptors, affecting signal transduction pathways and resulting in physiological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Sulfonyl Substituent Benzodiazole Substituent Key Properties
2-[4-(2-Ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole C18H20N4O3S 372.44 2-ethoxybenzenesulfonyl 1-methyl Balanced lipophilicity, stable core
2-[4-(2-Methoxybenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole (BG15248) C18H20N4O3S 372.44 2-methoxybenzenesulfonyl None (1H) Higher solubility, unstable tautomerization
2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole C22H28N4O2S 428.54 4-tert-butylbenzenesulfonyl 1-methyl High lipophilicity, steric bulk
Methyl 4-(4-(2-(4-Trifluoromethylphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C7) C30H24F3N3O3 555.53 N/A (quinoline-carbonyl) N/A Electron-withdrawing CF3, π-stacking

Research Findings and Implications

  • Substituent Position : Ortho-substituted sulfonyl groups (e.g., ethoxy, methoxy) favor interactions with polar binding pockets, while para-substituted bulky groups (e.g., tert-butyl) enhance hydrophobic interactions .
  • Linker Type : Sulfonyl groups provide stronger hydrogen-bonding capacity than carbonyl or methanesulphonate linkers, critical for target engagement .
  • Benzodiazole Methylation : The 1-methyl group stabilizes the benzodiazole core, reducing metabolic degradation compared to unmethylated analogues .

Biological Activity

The compound 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N4O3S
  • Molecular Weight : 362.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperazine moiety is known to enhance solubility and bioavailability, which are critical for pharmacological efficacy. The sulfonyl group may facilitate interactions with specific enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that compounds containing piperazine rings often exhibit antimicrobial properties. In vitro studies have shown that derivatives of piperazine can inhibit the growth of various bacterial and fungal strains, suggesting potential applications in treating infections .

Anticancer Potential

The benzodiazole core is associated with anticancer activity due to its ability to interfere with DNA replication and repair mechanisms. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

CNS Activity

Benzodiazoles are also known for their effects on the central nervous system (CNS). They may act as anxiolytics or sedatives by enhancing GABA receptor activity. The specific interactions of this compound with neurotransmitter systems warrant further investigation to elucidate its potential as a therapeutic agent for anxiety and related disorders .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation A study assessed the antimicrobial properties of various piperazine derivatives, including those similar to our compound. Results indicated significant inhibition against Gram-positive bacteria .
Anticancer Activity Research demonstrated that benzodiazole derivatives could induce apoptosis in breast cancer cell lines via activation of caspase pathways .
CNS Effects Preliminary studies suggest potential anxiolytic effects in animal models, indicating a need for further exploration in human trials .

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